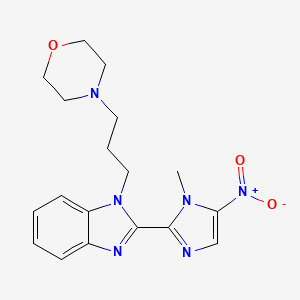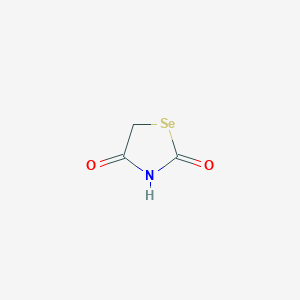
2,4-Selenazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Selenazolidinedione is an organic compound that belongs to the class of selenazolidinediones. It is a heterocyclic compound containing selenium, which is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound has garnered interest due to its antimicrobial activity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-selenazolidinedione typically involves the reaction of selenium dioxide with appropriate organic substrates under controlled conditions. One common method involves the cyclization of selenourea derivatives with α-haloketones. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the selenazolidinedione ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Selenazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding selenol or selenide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols and selenides.
Substitution: Various substituted selenazolidinedione derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for synthesizing more complex selenium-containing molecules.
Biology: It exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: Research has explored its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: The compound’s unique properties make it useful in materials science, particularly in the development of semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism of action of 2,4-selenazolidinedione involves its interaction with cellular components, leading to various biological effects. In antimicrobial applications, the compound disrupts the integrity of microbial cell membranes, leading to cell death. In anticancer research, it induces apoptosis by activating specific signaling pathways and generating reactive oxygen species (ROS) that damage cellular components.
Comparación Con Compuestos Similares
2,4-Selenazolidinedione can be compared with other similar compounds, such as thiazolidinediones and oxazolidinediones. While thiazolidinediones are known for their antidiabetic properties, this compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Similar compounds include:
Thiazolidinedione: Known for its role in diabetes treatment.
Oxazolidinedione: Used as anticonvulsants and in other therapeutic applications.
Propiedades
Número CAS |
39683-51-7 |
|---|---|
Fórmula molecular |
C3H3NO2Se |
Peso molecular |
164.03 g/mol |
Nombre IUPAC |
1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C3H3NO2Se/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) |
Clave InChI |
FOIUNOZNGBEQOJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(=O)[Se]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


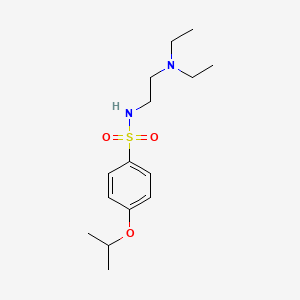
![1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane](/img/structure/B14679169.png)
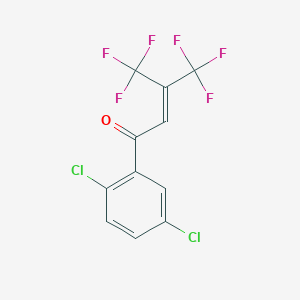
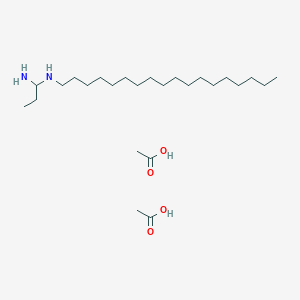

![1,2,7-trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one](/img/structure/B14679182.png)

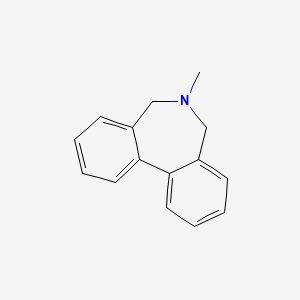



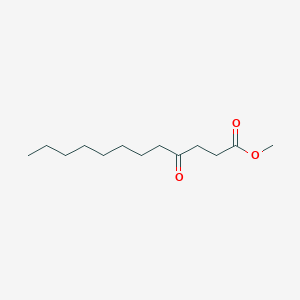
![Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14679256.png)
